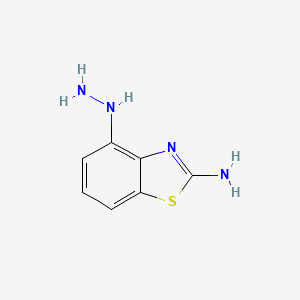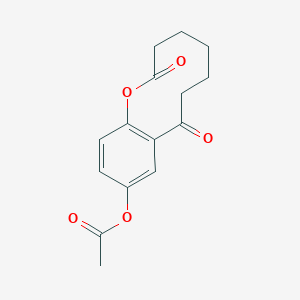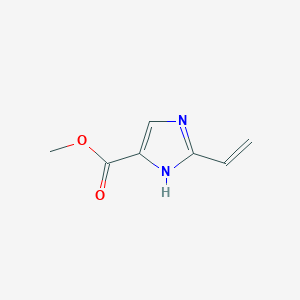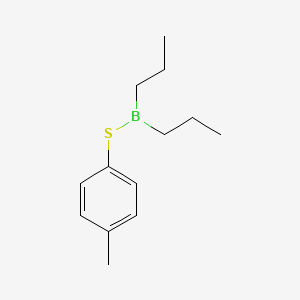
Thioborinic acid, dipropyl-, 4-methylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borinic acid, dipropylthio-4-methylphenyl ester is a chemical compound with the molecular formula C13H21BO2S. It is a derivative of borinic acid, characterized by the presence of a boron atom bonded to two organic groups and one hydroxyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Borinic acid derivatives, including dipropylthio-4-methylphenyl ester, can be synthesized through several methods. One common approach involves the reaction of boronic acids with alcohols or thiols under acidic conditions. For instance, the esterification of boronic acid with dipropylthiol in the presence of an acid catalyst can yield the desired borinic acid ester .
Industrial Production Methods
Industrial production of borinic acid derivatives often involves large-scale esterification reactions. These processes typically use continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction and improve yield .
化学反応の分析
Types of Reactions
Borinic acid, dipropylthio-4-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert borinic acid esters back to boronic acids.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boronic acids.
Substitution: Various substituted borinic acid esters depending on the nucleophile used.
科学的研究の応用
Borinic acid, dipropylthio-4-methylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials, including polymers and optoelectronic devices.
作用機序
The mechanism of action of borinic acid, dipropylthio-4-methylphenyl ester involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. In biological systems, the compound can interact with cellular components, potentially disrupting metabolic pathways and exhibiting antimicrobial effects .
類似化合物との比較
Similar Compounds
Boronic acids: Compounds with the general formula RB(OH)2, where R is an organic group.
Boronates: Esters of boronic acids, typically formed by the reaction of boronic acids with alcohols.
Borinic acids: Compounds with the general formula R2BOH, where R is an organic group.
Uniqueness
Borinic acid, dipropylthio-4-methylphenyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other borinic acids and boronates.
特性
CAS番号 |
64503-46-4 |
|---|---|
分子式 |
C13H21BS |
分子量 |
220.2 g/mol |
IUPAC名 |
(4-methylphenyl)sulfanyl-dipropylborane |
InChI |
InChI=1S/C13H21BS/c1-4-10-14(11-5-2)15-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
InChIキー |
UKFHDFKOZRKLRW-UHFFFAOYSA-N |
正規SMILES |
B(CCC)(CCC)SC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


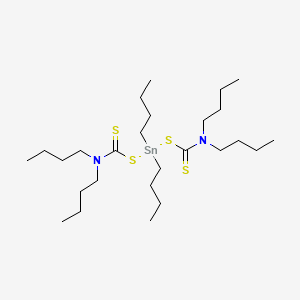
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
![8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-8-oxooctanoic acid](/img/structure/B13795407.png)
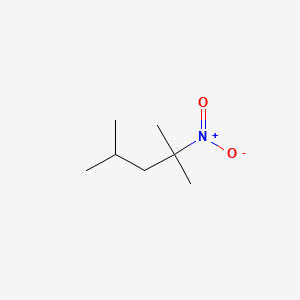
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)

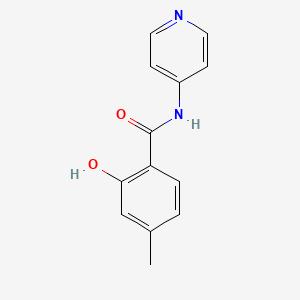
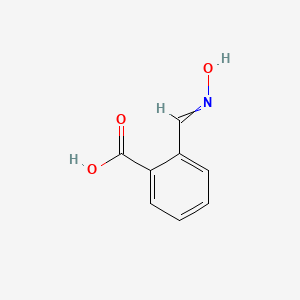
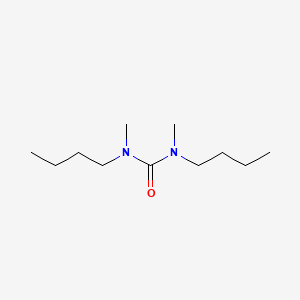
![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
